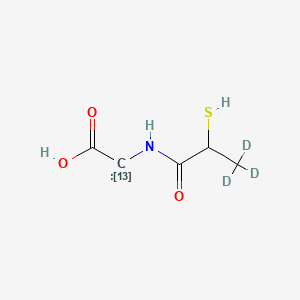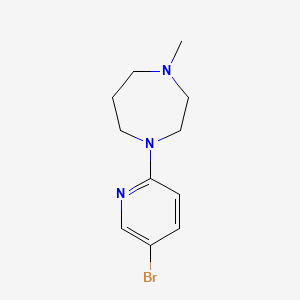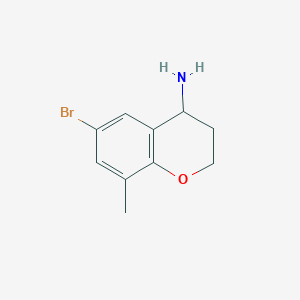
2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol is an organic compound characterized by the presence of an aminophenyl group attached to a sulfanyloxane backbone with three hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-aminophenol and a suitable oxane derivative.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out under controlled temperatures, often in the range of 0-100°C, and may require catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and implementing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aminophenyl group, converting it to various derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted oxane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its aminophenyl group can interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can tailor the properties of the final product.
Mecanismo De Acción
The mechanism by which 2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the sulfanyl and hydroxyl groups can participate in redox reactions and other chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenyl-1-thio-β-D-xylopyranoside: Similar in structure but with a different sugar moiety.
4-Aminophenyl-α-D-mannopyranoside: Another compound with an aminophenyl group attached to a sugar derivative.
Uniqueness
2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in various fields.
Propiedades
Fórmula molecular |
C11H15NO4S |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C11H15NO4S/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-11,13-15H,5,12H2 |
Clave InChI |
PLNSHYORKGBSGV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(O1)SC2=CC=C(C=C2)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester](/img/structure/B12092147.png)
![3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12092149.png)

![(1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid](/img/structure/B12092153.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092157.png)


![1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12092178.png)


![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)

